(2R,4R,5S)-Lopinavir

HPLC impurity profiling USP monograph method pharmaceutical quality control

(2R,4R,5S)-Lopinavir is a specific diastereomer of the HIV-1 protease inhibitor Lopinavir (ABT-378), formally designated as Lopinavir EP Impurity M and Lopinavir (2R,4R)-Diastereomer (USP). It possesses the molecular formula C₃₇H₄₈N₄O₅ (MW 628.8) and differs from the active pharmaceutical ingredient (API) by inversion of stereochemistry at the 2R and 4R positions on the central hydroxyethylamine scaffold.

Molecular Formula C₃₇H₄₈N₄O₅
Molecular Weight 628.8
Cat. No. B1155043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4R,5S)-Lopinavir
Synonyms(S)-N-((2R,4R,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide
Molecular FormulaC₃₇H₄₈N₄O₅
Molecular Weight628.8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,4R,5S)-Lopinavir: Diastereomer Reference Standard for Lopinavir Impurity Profiling and Quality Control


(2R,4R,5S)-Lopinavir is a specific diastereomer of the HIV-1 protease inhibitor Lopinavir (ABT-378), formally designated as Lopinavir EP Impurity M and Lopinavir (2R,4R)-Diastereomer (USP) [1]. It possesses the molecular formula C₃₇H₄₈N₄O₅ (MW 628.8) and differs from the active pharmaceutical ingredient (API) by inversion of stereochemistry at the 2R and 4R positions on the central hydroxyethylamine scaffold . This compound is not a therapeutic agent but a critical pharmacopoeial reference standard used for identification, quantification, and control of process-related stereoisomeric impurities in Lopinavir drug substance and finished pharmaceutical products.

Why Generic Lopinavir Impurity Standards Cannot Replace (2R,4R,5S)-Lopinavir in Regulated Analytical Workflows


Lopinavir contains four defined stereogenic centers in the S-configuration for the API; during large-scale synthesis, epimerization at the 2- and 4-positions generates diastereomeric impurities totaling approximately 10% of the crude product, with the (2R,4R,5S) diastereomer being one of the major components . Substituting this specific diastereomer with another Lopinavir-related impurity—such as the (2R)-epimer (RRT 1.91, RRF 1.1) or the (4R)-epimer (RRT 1.38, RRF 0.97)—invalidates the chromatographic method because each impurity has a unique Relative Retention Time (RRT) and Relative Response Factor (RRF) under USP compendial conditions, leading to misidentification, inaccurate quantification, and potential failure of regulatory batch release testing where individual impurity limits are set at ≤0.1% [1].

Quantitative Differentiation Evidence for (2R,4R,5S)-Lopinavir Against Lopinavir API and Co-occurring Epimers


Chromatographic Relative Retention Time (RRT) Differentiation of (2R,4R,5S)-Lopinavir Under USP Compendial Conditions

Under USP Organic Impurities Procedure 1 (C18 column, UV 215 nm, acetonitrile/phosphate buffer gradient at 50°C), (2R,4R,5S)-Lopinavir elutes with a Relative Retention Time (RRT) of 1.32, clearly resolved from the Lopinavir API peak at RRT 1.00 [1]. This places it between the (4R)-epimer (RRT 1.38) and other earlier-eluting impurities such as the d-valine diastereomer (RRT 1.25), providing a unique chromatographic fingerprint.

HPLC impurity profiling USP monograph method pharmaceutical quality control

Equimolar Relative Response Factor (RRF) of (2R,4R,5S)-Lopinavir Enables Correction-Free Quantification

The Relative Response Factor (RRF) of (2R,4R,5S)-Lopinavir at 215 nm is 1.0, identical to that of the Lopinavir API [1]. In contrast, other Lopinavir process impurities exhibit RRF values deviating significantly from unity: the (4R)-epimer has RRF 0.97, the (2R)-epimer has RRF 1.1, and Lopinavir free amine has RRF 0.61.

relative response factor HPLC quantification impurity method validation

Stringent Pharmacopoeial Acceptance Criterion of ≤0.1% for (2R,4R,5S)-Lopinavir in Lopinavir API

The USP 2025 monograph sets an individual impurity limit of NMT 0.1% for Lopinavir (2R,4R) diastereomer in the drug substance, consistent with the ICH Q3A qualification threshold for a maximum daily dose of ≤2 g/day [1]. In crude Lopinavir produced by the standard synthetic route, this impurity has been reported at levels exceeding 0.3% when analyzed per USP35 methodology, requiring dedicated recrystallization or chromatographic purification to meet the specification .

pharmacopoeial monograph impurity specification regulatory compliance

Synthetic Origin and Relative Abundance of the (2R,4R,5S) Diastereomer in Lopinavir Manufacturing

During the large-scale synthesis of ABT-378 (Lopinavir), the key intermediate is carried through sequential acylation steps as a mixture of diastereomers until the penultimate stage, yielding a crude product containing approximately 10% total diastereomeric impurities . The (2R,4R,5S) diastereomer is one of the stereoisomeric impurities requiring chromatographic separation. It has been formally characterized and designated as Lopinavir EP Impurity M (European Pharmacopoeia) and Lopinavir (2R,4R)-Diastereomer (USP), with a predicted LogP of 6.26 and polar surface area of 120 Ų, identical to the API due to constitutional isomerism but differing in three-dimensional shape [1].

process impurity origin diastereomer synthesis chiral purity control

High-Value Application Scenarios for (2R,4R,5S)-Lopinavir Reference Standard in Pharmaceutical Development and Quality Control


USP/EP Compendial Method Validation for Lopinavir API Organic Impurities Testing

Analytical development laboratories use (2R,4R,5S)-Lopinavir as the primary system suitability marker for validating the USP Organic Impurities Procedure 1. The compound's RRT of 1.32 [1] is used to establish peak resolution criteria (minimum resolution NLT 1.2 between adjacent impurity peaks) and to verify column performance across different C18 column batches. Its RRF of 1.0 simplifies linearity and accuracy validation by eliminating the need for multi-level response factor determination. Regulatory submissions (ANDA/DMF) for generic Lopinavir products require this impurity reference standard to demonstrate method specificity and to establish LOQ/LOD values typically ranging from 0.028–0.063 µg/mL [2].

Batch Release Testing and ICH Q3A Compliance for Lopinavir Drug Substance

Quality control laboratories quantify (2R,4R,5S)-Lopinavir in every API batch against the NMT 0.1% acceptance criterion using the USP compendial method [1]. Because the RRF is 1.0, the impurity can be directly quantitated against the Lopinavir reference standard without correction factor adjustment, reducing analyst error and inter-laboratory variability. Batches exceeding the 0.1% limit require investigation per ICH Q3A and may trigger reprocessing or rejection, making the availability of a certified (2R,4R,5S)-Lopinavir reference standard with documented purity (typically ≥95%) and full spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS, FT-IR) essential for defensible quantitative results.

Forced Degradation and Photostability Studies to Assess Epimerization Risk

Stability-indicating method development employs (2R,4R,5S)-Lopinavir to determine whether Lopinavir API undergoes stereochemical inversion under ICH Q1B photostability conditions or ICH Q1A thermal/humidity stress. Spiking studies with the authentic diastereomer confirm that any increase in the RRT 1.32 peak during stress testing corresponds to genuine epimerization rather than co-eluting degradation products [1]. This is critical because the Lopinavir synthesis involves intermediates that carry through as diastereomeric mixtures, and the final API must be demonstrated to maintain chiral integrity throughout its shelf life [2].

Process Development and Purification Optimization for Generic Lopinavir Manufacturing

Process chemistry teams use (2R,4R,5S)-Lopinavir as a tracking marker to optimize the diastereomer removal step—typically a salt formation with L-pyroglutamic acid or recrystallization from ethanol/DMF mixtures. The reference standard enables real-time HPLC monitoring of the (2R,4R) diastereomer level as it is reduced from approximately 1–3% in the penultimate intermediate to ≤0.1% in the final API [1]. This quantitative feedback loop directly impacts process yield, with each 0.1% of residual diastereomer above the specification limit potentially representing a failed batch and significant financial loss [2].

Quote Request

Request a Quote for (2R,4R,5S)-Lopinavir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.